molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxole CAS No. 943830-74-8

4-Fluorobenzo[d][1,3]dioxole

Cat. No.: B1339467
CAS No.: 943830-74-8
M. Wt: 140.11 g/mol
InChI Key: XZOPYMLLBJNBKK-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d][1,3]dioxole is an organic compound with the molecular formula C₇H₅FO₂. It is a derivative of benzo[d][1,3]dioxole, where a fluorine atom is substituted at the 4-position of the benzene ring. This compound is known for its versatile reactivity and presence in various natural products and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzo[d][1,3]dioxole typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method is the reaction of 4-fluorophenol with methylene chloride in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzo[d][1,3]dioxole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its non-fluorinated counterparts .

Biological Activity

4-Fluorobenzo[d][1,3]dioxole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is characterized by a benzodioxole structure with a fluorine substituent, which can enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H6F O2. Its unique structure allows for various synthetic modifications that can lead to derivatives with enhanced biological activities. Recent studies have explored synthetic pathways that incorporate this compound into larger frameworks for potential therapeutic applications.

1. Anticancer Activity

Research indicates that this compound and its derivatives exhibit notable anticancer properties. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines, including:

  • HepG-2 (liver cancer) : IC50 = 22.5 ± 0.3 µg/mL
  • HCT-116 (colon cancer) : IC50 = 15.4 ± 0.5 µg/mL
  • A549 (lung cancer) : IC50 values ranging from 39 to 48 µM

These compounds induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway .

2. Antimicrobial Activity

This compound derivatives have also demonstrated antimicrobial properties against various pathogens:

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial1.25
Bacillus subtilisAntibacterial0.02
Mycobacterium smegmatisAntibacterial0.625
Candida albicansAntifungal0.078

These findings suggest potential applications in treating bacterial and fungal infections .

3. Neuropharmacological Effects

Recent studies have highlighted the compound's potential as a central nervous system agent. For example, one derivative exhibited:

  • SERT (Serotonin Transporter) antagonist activity : IC50 = 20.1 nM
  • NET (Norepinephrine Transporter) antagonist activity : IC50 = 49.6 nM
  • H3 receptor antagonist activity : IC50 = 0.72 nM

These properties indicate that derivatives of this compound could serve as candidates for antidepressant therapies with improved safety profiles compared to existing drugs .

Case Studies

Case Study 1: Synthesis and Evaluation of Spirooxindole Derivatives

A study synthesized spirooxindole derivatives incorporating the benzodioxole moiety and evaluated their biological activities. The results showed promising anti-diabetic and anti-inflammatory effects alongside anticancer activity, demonstrating the versatility of the benzodioxole framework in drug design .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations in rat models have shown that certain derivatives possess favorable absorption characteristics, with bioavailability reaching up to 35.6% following oral administration. This suggests that modifications to the compound can enhance its therapeutic potential while maintaining a desirable safety profile .

Properties

IUPAC Name

4-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPYMLLBJNBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578135
Record name 4-Fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-74-8
Record name 4-Fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alliquat 336 (methyltrioctylammonium chloride (0.63 g, 0.0016 mol), dibromomethane (40.7 g, 234.2 mmol), and water (31 mL) were placed in a 500 mL 3-necked flask equipped with an addition funnel, condenser and a stir bar. The addition funnel was charged with a solution of 3-fluorocatechol (20.0 g, 6.1 mmol) in 5M sodium hydroxide (80 mL). The mixture in the flask was heated to reflux and the solution of the catechol was added dropwise with good stirring over 1.5 hours. The resulting dark mixture was heated an additional 2 hours at reflux. After cooling to room temperature, the reaction was diluted with methylene chloride and water. The aqueous layer was extracted with methylene chloride and the combined organic layers were dried and concentrated to give 1-fluoro-2,3-methylenedioxybenzene (14.6 g, 104.2 mmol) as a dark yellow oil: 1H NMR (CDCl3): δ 6.80 (m, 1H), 6.68 (m, 2H), 6.04 (s, 2H).
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20 g
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Synthesis routes and methods II

Procedure details

Aliquot 336 (methyltrioctylammonium chloride, 0.63 g, 1.6 mmol), dibromomethane (40.7 g, 234.2 mmol) and water (31 mL) were placed in a 500 mL 3-necked flask equipped with an addition funnel, condenser and a stir bar. The addition funnel was charged with a solution of 3-fluorocatechol (20.0 g, 160 mmol) in 5M sodium hydroxide (80 mL). The mixture in the flask was heated to reflux and the solution of the catechol was added dropwise with good stirring over 2 hours and the resulting dark mixture heated an additional 2 hours at reflux. After cooling to room temperature, the reaction was diluted with methylene chloride and the layers separated. The aqueous layer was extracted with methylene chloride and the combined organic layers dried (Na2SO4 with charcoal). Filtration and concentration to a constant weight on the rota-vap gave 1-fluoro-2,3-methylenedioxybenzene (14.6 g, 104.2 mmol) as a dark yellow oil: 1H NMR (CDCl3): 6.80 (m, 1H), 6.68 (m, 2H), 6.04 (s, 2H).
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20 g
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80 mL
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